nor-6alpha-Oxycodol

Description

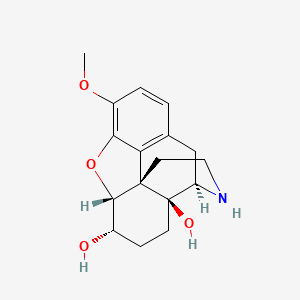

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOOLJUSYSBAD-NZQXGWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@H](CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344992 | |

| Record name | nor-6alpha-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116499-16-2 | |

| Record name | nor-6alpha-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

nor-6alpha-Oxycodol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-6α-Oxycodol is a metabolite of the potent opioid analgesic, oxycodone. As a compound structurally similar to known opioids, it is a molecule of significant interest in the fields of pharmacology, toxicology, and drug development. This technical guide provides a comprehensive overview of nor-6α-Oxycodol, including its chemical properties, metabolic formation, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers and scientists engaged in the study of opioid metabolism and the development of novel analgesic compounds.

Chemical and Physical Properties

Nor-6α-Oxycodol is an analytical reference material, recognized as a metabolite of oxycodone.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 116499-16-2 | [1] |

| Molecular Formula | C₁₇H₂₁NO₄ | [1] |

| Molecular Weight | 303.4 g/mol | [1] |

| Formal Name | 4,5α-epoxy-3-methoxy-morphinan-6α,14-diol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A neat solid | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Metabolic Pathway of Oxycodone

Nor-6α-Oxycodol is formed as a metabolite in the complex metabolism of oxycodone. The metabolic pathway of oxycodone primarily occurs in the liver and involves several enzymatic processes, including N-demethylation and 6-keto reduction.

The diagram below illustrates the metabolic conversion of oxycodone, highlighting the formation of its various metabolites, including nor-6α-Oxycodol.

Signaling Pathways

Given its structural similarity to oxycodone and other opioids, nor-6α-Oxycodol is presumed to exert its pharmacological effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The primary opioid receptors are mu (µ), delta (δ), and kappa (κ). While specific binding affinities and functional activities for nor-6α-Oxycodol are not extensively documented in publicly available literature, the general signaling cascade initiated by opioid receptor agonists is well-established.

The binding of an opioid agonist to its receptor triggers a conformational change, leading to the activation of intracellular signaling pathways. This typically involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP), and the modulation of ion channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.

The following diagram illustrates the general signaling pathway for a mu-opioid receptor agonist.

Experimental Protocols

The detection and quantification of nor-6α-Oxycodol in biological matrices are crucial for pharmacokinetic and toxicological studies. Several analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a common and sensitive technique.

Quantification of nor-6α-Oxycodol in Human Blood by LC-MS/MS

This protocol is based on a validated method for the sensitive detection of oxycodone and its metabolites in human blood.[2]

4.1.1. Sample Preparation: Solid Phase Extraction (SPE)

-

Condition a Bond Elut Certify SPE column.

-

Load 0.5 mL of the blood sample onto the column.

-

Wash the column to remove interfering substances.

-

Elute the analytes from the column.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography: Utilize a UPLC® I-class system or equivalent.

-

Mass Spectrometry: Employ a Waters Xevo TQD or a comparable tandem mass spectrometer.

-

Method Validation: The method should be validated according to established guidelines, such as those from the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology.

4.1.3. Quantitative Data

The following table summarizes typical validation parameters for such a method.[2]

| Parameter | Typical Value |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Calibration Range | 0.5–25 ng/mL |

| Precision | 2.90–17.3% |

| Bias | < 15% |

The workflow for this analytical protocol is visualized in the diagram below.

Chemical Synthesis of nor-Oxycodone Derivatives

4.2.1. Organophotocatalytic N-Demethylation of Oxycodone

-

Reaction Setup: A continuous flow photoreactor equipped with visible light LEDs is utilized.

-

Reagents:

-

Oxycodone

-

Rose Bengal (as an inexpensive and readily available photocatalyst)

-

Molecular oxygen (as the terminal oxidant)

-

-

Procedure: The reaction is performed under continuous flow conditions with optimized residence time and temperature.

-

Workup: The process is followed by an acidic hydrolysis and a simple acid-base workup to isolate the noroxycodone hydrochloride salt in good yield and purity.

Conclusion

Nor-6α-Oxycodol is an important metabolite of oxycodone, and its study is integral to understanding the overall pharmacology and toxicology of its parent compound. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working in the field of opioid analysis and development. Further research into the specific pharmacological profile of nor-6α-Oxycodol, including its opioid receptor binding affinities and functional activities, will be crucial in fully elucidating its role and potential effects.

References

Synthesis and Characterization of nor-6α-Oxycodol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-6α-oxycodol is a primary metabolite of noroxycodone and a minor metabolite of oxycodone.[1] As a member of the morphinan family of opioids, it is of significant interest in the fields of drug metabolism, pharmacokinetics, and forensic toxicology. Understanding the synthesis and detailed characterization of this compound is crucial for its use as a reference standard in analytical methods, for further pharmacological studies, and in the development of new opioid-related therapeutics. This technical guide provides a comprehensive overview of the synthesis and characterization of nor-6α-oxycodol, including a proposed synthetic protocol, physical and chemical properties, and spectroscopic data.

Synthesis of nor-6α-Oxycodol

The primary route for the synthesis of nor-6α-oxycodol is through the stereoselective reduction of the 6-keto group of its precursor, noroxycodone.

Metabolic Pathway of Oxycodone to nor-6α-Oxycodol

The metabolic cascade leading to the formation of nor-6α-oxycodol from oxycodone involves several key enzymatic steps. Initially, oxycodone undergoes N-demethylation, primarily mediated by the cytochrome P450 enzyme CYP3A4, to form noroxycodone. Subsequently, the 6-keto group of noroxycodone is reduced to a hydroxyl group, yielding nor-6α-oxycodol and its β-isomer.

Metabolic conversion of oxycodone to nor-6α-oxycodol.

Chemical Synthesis: Reduction of Noroxycodone

The chemical synthesis of nor-6α-oxycodol can be achieved through the reduction of noroxycodone using a hydride-donating reagent. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and selectivity for ketones and aldehydes. The stereoselectivity of the reduction of 6-keto morphinans is influenced by the steric hindrance of the morphinan ring system, which typically favors the formation of the 6α-hydroxy epimer.

Synthetic route to nor-6α-oxycodol from noroxycodone.

Experimental Protocols

Synthesis of nor-6α-Oxycodol from Noroxycodone

The following is a representative experimental protocol for the synthesis of nor-6α-oxycodol based on the reduction of noroxycodone with sodium borohydride. This protocol is derived from general procedures for the reduction of ketones and should be optimized for specific laboratory conditions.

Materials:

-

Noroxycodone hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

Procedure:

-

Dissolution: Dissolve noroxycodone hydrochloride in methanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the dropwise addition of deionized water.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to basify the mixture. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Solvent Evaporation: Evaporate the dichloromethane under reduced pressure to yield the crude product.

-

Purification: Purify the crude nor-6α-oxycodol by column chromatography on silica gel.

Characterization of nor-6α-Oxycodol

Physical and Chemical Properties

The fundamental physical and chemical properties of nor-6α-oxycodol are summarized in the table below. This data is essential for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | (4R,4aS,7S,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | [2] |

| Molecular Formula | C₁₇H₂₁NO₄ | [3] |

| Molecular Weight | 303.35 g/mol | [2] |

| CAS Number | 116499-16-2 | [3] |

| Appearance | Solid (predicted) | |

| Purity | ≥98% (as a reference standard) | [3] |

| Storage Temperature | -20°C | [3] |

Spectroscopic Data

Detailed spectroscopic data is critical for the unambiguous identification and characterization of nor-6α-oxycodol. While experimentally obtained spectra for nor-6α-oxycodol are not widely available in the literature, data from closely related compounds and analytical standards can be used for its characterization.

Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the detection and quantification of nor-6α-oxycodol in biological matrices.[4][5][6]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 304.1 |

| Product Ions (m/z) | 286.1, 258.1, 230.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for nor-6α-oxycodol are not readily available in the published literature. However, the spectra can be predicted based on the known spectra of similar morphinan structures such as oxycodone and its metabolites.

Infrared (IR) Spectroscopy: The IR spectrum of nor-6α-oxycodol is expected to show characteristic absorption bands for the hydroxyl, amine, ether, and aromatic functional groups present in the molecule.

Experimental Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of nor-6α-oxycodol is a systematic process involving synthesis, purification, and comprehensive analysis to confirm the structure and purity of the final compound.

General workflow for the synthesis and characterization of nor-6α-oxycodol.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of nor-6α-oxycodol. The outlined synthetic protocol offers a viable route for its preparation from noroxycodone, and the compiled characterization data serves as a valuable resource for its identification. Further research to obtain and publish detailed experimental protocols and complete spectroscopic data for nor-6α-oxycodol will be of great benefit to the scientific community, particularly in the areas of opioid research and development, and forensic analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nor-6alpha-Oxycodol | C17H21NO4 | CID 129839794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid ChromatographyElectrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications | National Institute of Justice [nij.ojp.gov]

- 5. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood [agris.fao.org]

- 6. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood. | Semantic Scholar [semanticscholar.org]

Nor-6α-Oxycodol: An In-Depth Technical Guide to an Oxycodone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxycodone, a semi-synthetic opioid analgesic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary metabolic pathways involving N-demethylation to noroxycodone and O-demethylation to oxymorphone are well-documented, a comprehensive understanding of all metabolic products is crucial for a complete pharmacokinetic and pharmacodynamic profile. This technical guide focuses on nor-6α-oxycodol, a secondary metabolite of oxycodone formed through the 6-keto-reduction pathway followed by N-demethylation. This document provides a detailed overview of its chemical properties, metabolic formation, analytical detection methodologies, and available quantitative data.

Chemical and Physical Properties

Nor-6α-oxycodol is a derivative of oxycodone lacking the N-methyl group and having the 6-keto group reduced to a hydroxyl group. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁NO₄ | [1] |

| Molar Mass | 303.35 g/mol | [1] |

| CAS Number | 116499-16-2 | [1] |

| Formal Name | 4,5α-epoxy-3-methoxy-morphinan-6α,14-diol | [1] |

| Synonyms | alpha-noroxycodol, Nor-6-alpha-Oxycodol | [1] |

Metabolic Pathway of Nor-6α-Oxycodol Formation

Nor-6α-oxycodol is not a primary metabolite of oxycodone but is formed through a multi-step metabolic cascade. The initial step involves the 6-keto reduction of oxycodone to 6α-oxycodol. Subsequently, 6α-oxycodol undergoes N-demethylation to yield nor-6α-oxycodol.[2] While the specific cytochrome P450 (CYP) enzyme responsible for the N-demethylation of 6α-oxycodol has not been definitively identified in the reviewed literature, CYP3A4 is the primary enzyme responsible for the N-demethylation of the parent compound, oxycodone, to noroxycodone.[2] It is therefore highly probable that CYP3A4 also mediates the N-demethylation of 6α-oxycodol.

Metabolic pathway of oxycodone to nor-6α-oxycodol.

Pharmacokinetics

Specific pharmacokinetic parameters for nor-6α-oxycodol, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and elimination half-life, have not been reported in the reviewed scientific literature. Research has primarily focused on the more abundant metabolites of oxycodone. However, a pilot dosing study in a single male subject who received a 10 mg immediate-release tablet of oxycodone detected 6α-oxycodol for up to 9 hours post-administration.[3][4] This suggests that its downstream metabolite, nor-6α-oxycodol, would likely also be present within this timeframe, albeit at probably lower concentrations.

Quantitative Data

Quantitative data for nor-6α-oxycodol in biological matrices is scarce. However, a validated LC-MS/MS method has been developed for the quantification of its precursor, 6α-oxycodol, in human blood.[3][4] The key validation parameters for 6α-oxycodol from this study are presented below, which can serve as a benchmark for the development of analytical methods for nor-6α-oxycodol.

| Analyte | Matrix | Method | LOQ (ng/mL) | Calibration Range (ng/mL) | Reference |

| 6α-Oxycodol | Human Blood | LC-MS/MS | 0.5 | 0.5 - 25 | [3][4] |

Experimental Protocols

While a specific protocol for the analysis of nor-6α-oxycodol was not found, the following is a detailed methodology for the quantification of its precursor, 6α-oxycodol, in human blood, which can be adapted for nor-6α-oxycodol.[3][4] The availability of a nor-6α-oxycodol analytical reference standard is essential for method development and validation.[1]

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 0.5 mL of whole blood, add internal standard solution.

-

Lysis: Vortex and allow to stand for 5 minutes.

-

Extraction: Use a Bond Elut Certify SPE column.

-

Condition the column with methanol followed by deionized water.

-

Load the pre-treated sample onto the column.

-

Wash the column with deionized water, followed by an acidic wash (e.g., 0.1 M acetate buffer, pH 4), and then a final wash with methanol.

-

Dry the column under vacuum.

-

-

Elution: Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2 v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: An Acquity UPLC® I-class system coupled to a Waters Xevo TQD mass spectrometer.[3][4]

-

Chromatographic Column: A reverse-phase column suitable for the separation of polar compounds.

-

Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor and product ion transitions of the analyte and internal standard.

General experimental workflow for the analysis of nor-6α-oxycodol.

Pharmacological Activity

The pharmacological activity of nor-6α-oxycodol, including its binding affinity for opioid receptors and its potential analgesic effects, has not been characterized in the reviewed literature. As the N-demethylation of many opioids results in metabolites with altered receptor binding profiles and pharmacological activity, the investigation of nor-6α-oxycodol's effects represents a potential area for future research.

Conclusion and Future Directions

Nor-6α-oxycodol is a recognized, albeit minor, metabolite of oxycodone. This technical guide has synthesized the available information on its chemical properties, metabolic formation, and analytical considerations. The provided experimental protocol for its precursor, 6α-oxycodol, offers a robust starting point for the development of a validated quantitative method for nor-6α-oxycodol.

Significant knowledge gaps remain, particularly concerning the specific pharmacokinetic profile and pharmacological activity of nor-6α-oxycodol. Future research should focus on:

-

Pharmacokinetic Studies: Characterizing the Cmax, Tmax, and elimination half-life of nor-6α-oxycodol in preclinical models and human subjects.

-

Enzyme Phenotyping: Conclusively identifying the CYP450 isoenzyme(s) responsible for the N-demethylation of 6α-oxycodol.

-

Pharmacological Profiling: Determining the opioid receptor binding affinity and functional activity of nor-6α-oxycodol to understand its potential contribution to the overall pharmacological effects of oxycodone.

A more complete understanding of all of oxycodone's metabolites, including nor-6α-oxycodol, is essential for a comprehensive assessment of its disposition and effects, which has implications for drug development, clinical pharmacology, and forensic toxicology.

References

The Pharmacology of nor-6α-Oxycodol: A Technical Guide for Researchers

An In-depth Examination of a Lesser-Known Oxycodone Metabolite

Introduction

Nor-6α-Oxycodol is a recognized metabolite of the widely prescribed opioid analgesic, oxycodone.[1] As the landscape of opioid research continues to evolve, a thorough understanding of the pharmacological activities of all metabolites is crucial for a comprehensive grasp of the parent drug's overall effects, including its therapeutic efficacy and adverse event profile. This technical guide provides a detailed overview of the current, albeit limited, state of knowledge regarding the pharmacological activity of nor-6α-Oxycodol, intended for researchers, scientists, and drug development professionals. Due to a notable scarcity of published quantitative data for this specific metabolite, this document also outlines the established experimental protocols that would be employed for its full pharmacological characterization.

Metabolic Pathway of Oxycodone

Oxycodone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The formation of nor-6α-Oxycodol is a multi-step process. Initially, oxycodone is N-demethylated by CYP3A4 to its major metabolite, noroxycodone. Subsequently, noroxycodone can undergo 6-keto reduction to form nor-6α-oxycodol and its stereoisomer, nor-6β-oxycodol.[1][2]

Caption: Metabolic conversion of oxycodone to its metabolites.

Pharmacological Activity: Current Knowledge

Presently, there is a significant lack of publicly available quantitative data detailing the pharmacological profile of nor-6α-Oxycodol. While it is structurally similar to other opioid compounds, its specific binding affinities for opioid receptors and its functional activity have not been extensively reported in peer-reviewed literature. The following sections outline the standard experimental procedures used to characterize the pharmacological activity of opioid compounds, which would be necessary to elucidate the profile of nor-6α-Oxycodol.

Experimental Protocols for Pharmacological Characterization

To determine the pharmacological activity of nor-6α-Oxycodol, a series of in vitro and in vivo assays would be required. The following are detailed methodologies for key experiments.

In Vitro Assays

1. Opioid Receptor Binding Affinity Assay

This assay determines the affinity of a compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of nor-6α-Oxycodol for each opioid receptor subtype.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant opioid receptors (µ, δ, or κ) are prepared.

-

Competitive Binding: Membranes are incubated with a specific radioligand for each receptor (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) and varying concentrations of nor-6α-Oxycodol.

-

Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound and free radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of nor-6α-Oxycodol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

References

In Vitro Metabolism of Oxycodone to Nor-6α-Oxycodol: A Technical Guide

This technical guide provides an in-depth overview of the in vitro metabolism of oxycodone, with a specific focus on the formation of its metabolite, nor-6α-oxycodol. The guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic pathways, enzymatic processes, and experimental protocols relevant to the study of this biotransformation.

Introduction to Oxycodone Metabolism

Oxycodone is a semi-synthetic opioid analgesic that undergoes extensive metabolism in the liver, leading to the formation of several metabolites.[1] The metabolic profile of oxycodone is complex, involving a series of reactions that include N-demethylation, O-demethylation, 6-keto reduction, and conjugation.[1] Understanding these metabolic pathways is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring the safe and effective use of this potent analgesic.

The primary routes of oxycodone metabolism are N-demethylation to noroxycodone, catalyzed mainly by cytochrome P450 3A4 (CYP3A4), and O-demethylation to the active metabolite oxymorphone, mediated by CYP2D6.[2] A lesser-known but significant pathway is the 6-keto reduction of oxycodone, which leads to the formation of 6α-oxycodol and 6β-oxycodol.[3] This guide will focus on a subsequent metabolite, nor-6α-oxycodol, which is formed through the 6-keto reduction of noroxycodone.

Metabolic Pathways of Oxycodone

The formation of nor-6α-oxycodol is a multi-step process that begins with the N-demethylation of oxycodone. The resulting metabolite, noroxycodone, serves as the substrate for the subsequent 6-keto reduction.

N-Demethylation of Oxycodone to Noroxycodone

The initial and major metabolic pathway for oxycodone is N-demethylation, which results in the formation of noroxycodone. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with a smaller contribution from CYP3A5.[4] This conversion occurs predominantly in the liver microsomes. Noroxycodone itself has weak antinociceptive effects compared to the parent drug.[2]

6-Keto Reduction of Noroxycodone

Noroxycodone can undergo further metabolism through the reduction of its 6-keto group, leading to the formation of the diastereoisomers nor-6α-oxycodol and nor-6β-oxycodol.[3] In vitro studies using human liver cytosol have demonstrated that this reduction is stereoselective, with nor-6α-oxycodol being the predominantly formed isomer.[3] This reaction is carried out by cytosolic ketoreductases.[1]

The overall metabolic cascade leading to nor-6α-oxycodol is illustrated in the following diagram:

Quantitative Data on Oxycodone Metabolism

| Metabolic Reaction | Enzyme | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (μL/min/mg) |

| Oxycodone → Noroxycodone | CYP3A4 | 600 ± 119 | 716 - 14523 | 10.5 |

| Oxycodone → Oxymorphone | CYP2D6 | 130 ± 33 | 89 - 356 | 1.5 |

| Data adapted from Lalovic et al., 2004.[4] |

Experimental Protocols

To study the in vitro metabolism of oxycodone to nor-6α-oxycodol, a two-part experimental approach is required. The first part involves an in vitro incubation using human liver subcellular fractions, and the second part consists of a sensitive analytical method to quantify the metabolites.

In Vitro Incubation

The formation of nor-6α-oxycodol involves both a microsomal (CYP-mediated) and a cytosolic (reductase-mediated) step. Therefore, the use of a human liver S9 fraction, which contains both microsomes and cytosol, is the most appropriate in vitro system.

Materials:

-

Pooled human liver S9 fraction

-

Oxycodone hydrochloride (substrate)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., oxycodone-d6)

Procedure:

-

Prepare a stock solution of oxycodone in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, combine the human liver S9 fraction, potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the oxycodone stock solution to achieve the desired final concentrations.

-

Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS.

The following diagram illustrates the experimental workflow for the in vitro incubation:

Analytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of oxycodone and its metabolites.

Sample Preparation:

-

Protein precipitation (as described in the incubation protocol) is often sufficient.

-

For cleaner samples, solid-phase extraction (SPE) can be employed.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from low to high organic content is used to separate the analytes.

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

The following table provides example MRM transitions for the analytes of interest:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Oxycodone | 316.2 | 298.2 |

| Noroxycodone | 302.2 | 284.2 |

| Nor-6α-oxycodol | 304.2 | 286.2 |

| Oxycodone-d6 (IS) | 322.2 | 304.2 |

Conclusion

The in vitro metabolism of oxycodone to nor-6α-oxycodol is a secondary metabolic pathway that involves an initial CYP3A4-mediated N-demethylation to noroxycodone, followed by a stereoselective 6-keto reduction catalyzed by cytosolic reductases. While quantitative kinetic data for the formation of nor-6α-oxycodol is limited, the experimental protocols outlined in this guide provide a robust framework for its investigation. Further research is warranted to identify the specific cytosolic enzymes responsible for this transformation and to fully characterize their kinetic properties. A comprehensive understanding of all of oxycodone's metabolic pathways is essential for advancing the fields of drug development and personalized medicine.

References

- 1. sciresliterature.org [sciresliterature.org]

- 2. CYP2D6 Genotype Dependent Oxycodone Metabolism in Postoperative Patients | PLOS One [journals.plos.org]

- 3. forensicrti.org [forensicrti.org]

- 4. Quantitative contribution of CYP2D6 and CYP3A to oxycodone metabolism in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Nor-6α-Oxycodol Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nor-6α-oxycodol reference standard, a critical tool for research in the fields of pharmacology, toxicology, and drug metabolism. Nor-6α-oxycodol is a metabolite of the widely used opioid analgesic, oxycodone.[1][2] As a reference standard, it enables the accurate identification and quantification of this metabolite in biological samples, which is essential for pharmacokinetic studies, forensic analysis, and understanding the overall metabolic profile of oxycodone.

Physicochemical Properties

Nor-6α-oxycodol is an analytical reference material structurally similar to known opioids.[1] It is supplied as a neat solid and is intended for research and forensic applications.[1] The table below summarizes its key physicochemical properties.

| Property | Value | Source |

| Formal Name | 4,5α-epoxy-3-methoxy-morphinan-6α,14-diol | [1] |

| CAS Number | 116499-16-2 | [1] |

| Molecular Formula | C₁₇H₂₁NO₄ | [1] |

| Formula Weight | 303.4 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A neat solid | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Metabolic Pathway of Oxycodone

Nor-6α-oxycodol is a reductive metabolite of oxycodone.[3][4] The metabolism of oxycodone is complex, primarily occurring in the liver via cytochrome P450 enzymes. The major metabolic pathway is N-demethylation by CYP3A4 to form noroxycodone.[3] A minor pathway is the 6-keto reduction of oxycodone, which leads to the formation of α- and β-oxycodol.[4] Noroxycodone can also undergo 6-keto reduction to form nor-6α-oxycodol and nor-6β-oxycodol.

Experimental Protocols

Synthesis of nor-6α-Oxycodol

A detailed, publicly available experimental protocol for the specific synthesis of nor-6α-oxycodol for use as a reference standard is not readily found in the scientific literature. However, its synthesis would logically proceed via the stereoselective reduction of the 6-keto group of noroxycodone. Noroxycodone can be synthesized from oxycodone via N-demethylation. One published method for the N-demethylation of oxycodone utilizes an organophotocatalytic procedure with rose bengal as the photocatalyst and molecular oxygen as the terminal oxidant, followed by hydrolysis to yield noroxycodone hydrochloride.

The subsequent step would involve the stereoselective reduction of the 6-keto group of noroxycodone. While a specific protocol for this transformation on noroxycodone is not detailed, methods for the reduction of the 6-keto group in related opioid structures often employ reducing agents such as sodium borohydride or other metal hydrides. The stereoselectivity of this reduction, yielding the 6α-hydroxyl isomer, is a critical aspect of the synthesis.

Purification: The purification of the final product to achieve the high purity required for a reference standard (≥98%) would likely involve chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Analytical Methodology: Quantification by LC-MS/MS

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of oxycodone and its metabolites, including nor-6α-oxycodol, in human blood. The following protocol is based on this published methodology.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract the analytes from the biological matrix and remove interfering substances.

-

Procedure:

-

To 0.5 mL of blood, add an internal standard solution.

-

Vortex and allow to equilibrate.

-

Load the sample onto a Bond Elut Certify SPE column.

-

Wash the column with deionized water, followed by an acidic wash (e.g., 1% formic acid in water), and then an organic wash (e.g., methanol).

-

Elute the analytes with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution.

-

2. Liquid Chromatography (LC)

-

Objective: To chromatographically separate nor-6α-oxycodol from other analytes and matrix components.

-

Typical Parameters:

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: Typically 5-10 µL.

-

3. Tandem Mass Spectrometry (MS/MS)

-

Objective: To detect and quantify nor-6α-oxycodol with high specificity and sensitivity.

-

Typical Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for nor-6α-oxycodol and its internal standard would be monitored. For noroxycodone (a closely related compound), a transition of m/z 302 -> 284 has been used. The specific transitions for nor-6α-oxycodol would need to be optimized.

-

4. Method Validation

-

The analytical method should be validated according to established guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

-

Linearity and Range

-

Accuracy and Precision

-

Selectivity and Specificity

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Matrix Effect

-

Stability

-

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| LLOQ | Signal-to-noise ratio ≥ 10 |

Pharmacological Profile

The pharmacological activity of nor-6α-oxycodol is not as extensively studied as that of the parent drug, oxycodone, or its major metabolites, noroxycodone and oxymorphone. However, as a metabolite of oxycodone, it is presumed to have activity at opioid receptors. The central opioid effects of oxycodone are primarily attributed to the parent drug itself, with metabolites generally having a negligible contribution due to lower potency, lower concentrations in circulation, or poor brain penetration. Further research, including receptor binding assays, is needed to fully characterize the pharmacological profile of nor-6α-oxycodol.

Quality and Characterization of the Reference Standard

A high-quality reference standard for nor-6α-oxycodol is essential for accurate and reproducible research. Reputable suppliers of reference standards provide a Certificate of Analysis (CoA) that details the identity, purity, and characterization of the material.

Typical Characterization Data on a CoA:

-

Identity: Confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

-

Purity: Determined by a quantitative method, typically HPLC or LC-MS, and expressed as a percentage.

-

Residual Solvents: Analyzed by Headspace Gas Chromatography (HS-GC).

-

Water Content: Determined by Karl Fischer titration.

-

Inorganic Impurities: Assessed by methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Researchers should always obtain and review the CoA for the specific lot of the reference standard they are using to ensure its suitability for their experiments. Commercial suppliers often qualify their reference materials under international standards such as ISO/IEC 17025 and ISO 17034.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid ChromatographyElectrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications | National Institute of Justice [nij.ojp.gov]

In-Depth Technical Guide: Discovery and Identification of nor-6α-Oxycodol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-6α-oxycodol is a metabolite of the semi-synthetic opioid oxycodone and its N-demethylated metabolite, noroxycodone. As a compound structurally similar to other opioids, it is of significant interest in forensic chemistry, toxicology, and drug metabolism research.[1] This technical guide provides a comprehensive overview of the discovery, identification, synthesis, and analytical quantification of nor-6α-oxycodol, consolidating key data and methodologies for researchers in the field.

Chemical and Physical Properties

Nor-6α-oxycodol, with the formal name 4,5α-epoxy-3-methoxy-morphinan-6α,14-diol, is a derivative of the morphinan ring system.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 116499-16-2 | [1][2] |

| Molecular Formula | C₁₇H₂₁NO₄ | [1][2] |

| Molecular Weight | 303.35 g/mol | [2] |

| Purity | ≥98% (as a reference standard) | [1] |

| Formulation | A neat solid | [1] |

| Storage Temperature | -20°C | [1] |

Metabolic Pathway of Oxycodone

Nor-6α-oxycodol is formed through the metabolic reduction of noroxycodone. The metabolic cascade of oxycodone is complex, involving multiple enzymatic pathways. The primary routes of oxycodone metabolism are N-demethylation to noroxycodone and O-demethylation to oxymorphone. Noroxycodone can then undergo a 6-keto reduction to form nor-6α-oxycodol and its stereoisomer, nor-6β-oxycodol.[3]

Experimental Protocols

Synthesis of nor-6α-Oxycodol

Nor-6α-oxycodol can be synthesized via the chemical reduction of its precursor, noroxycodone. The 6-keto group of noroxycodone is reduced, yielding the 6-hydroxyl group of the "codol" derivatives.

Reaction: 6-keto-reduction of noroxycodone.

Reagent: Sodium borohydride (NaBH₄).

-

Dissolution: Noroxycodone is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature, typically 0°C to room temperature.

-

Quenching: The reaction is quenched by the slow addition of water or a dilute acid.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., chloroform or dichloromethane).

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to isolate nor-6α-oxycodol.

It has been noted that the α-isomer (nor-6α-oxycodol) is the predominant stereoisomer formed during the chemical synthesis using NaBH₄.[3]

Analytical Identification and Quantification

The identification and quantification of nor-6α-oxycodol in biological matrices are typically performed using advanced analytical techniques.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the detection of nor-6α-oxycodol in blood and urine.

-

Sample Preparation: Solid Phase Extraction (SPE) is a common method for extracting the analyte from the biological matrix.

-

Chromatographic Separation: An Acquity UPLC I-class system (or similar) can be used for separation.

-

Mass Spectrometry Detection: A Waters Xevo TQD (or similar) tandem mass spectrometer is used for detection and quantification.

2. Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be used for the simultaneous separation of the stereoisomers of nor-oxycodol.

-

Instrumentation: An untreated fused-silica capillary is used.

-

Buffer System: A 100 mM phosphate buffer at pH 2.0 containing 2.05% w/v heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) has been shown to be effective for the separation of nor-6α-oxycodol and its β-isomer.[3]

-

Detection: Detection can be achieved using mass spectrometry, creating a CE-MS system for unambiguous identification.[3]

Quantitative Data

The following tables summarize the quantitative data for the analysis of nor-6α-oxycodol and related compounds using a validated LC-MS/MS method.[4][5]

Table 1: LC-MS/MS Method Validation Parameters [4][5]

| Parameter | Value |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Calibration Range | 0.5 - 25 ng/mL |

| Precision | 2.90 - 17.3% |

| Bias | < 15% |

Table 2: Pharmacokinetic Data from a Pilot Dosing Study (10 mg oral oxycodone) [4][5]

| Compound | Detectable Up To |

| Oxycodone | 9 hours |

| nor-6α-Oxycodol | 9 hours |

| 6β-Oxycodol | 9 hours |

| Noroxycodone | 24 hours |

| Noroxymorphone | 24 hours |

Conclusion

The discovery and identification of nor-6α-oxycodol as a metabolite of oxycodone have been facilitated by modern analytical techniques, primarily LC-MS/MS and capillary electrophoresis. While its synthesis via the reduction of noroxycodone is established, a detailed public protocol for this procedure remains to be published. The analytical methods and quantitative data presented in this guide provide a valuable resource for researchers and professionals involved in the study of opioid metabolism and toxicology. Further research into the pharmacological activity and detailed synthetic pathways of nor-6α-oxycodol will continue to be an important area of investigation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. nor-6alpha-Oxycodol | C17H21NO4 | CID 129839794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of oxycodol and noroxycodol stereoisomers in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6 alpha-oxycodol, 6 beta-oxycodol, oxymorphone, and noroxymorphone in human blood [diva-portal.org]

- 5. researchgate.net [researchgate.net]

The Role of nor-6α-Oxycodol in Opioid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of nor-6α-oxycodol, a minor metabolite of the widely prescribed opioid analgesic, oxycodone. While major metabolic pathways of oxycodone have been extensively studied, the role and significance of minor metabolites such as nor-6α-oxycodol are less understood. This document details the formation of nor-6α-oxycodol within the broader context of oxycodone metabolism, discusses its potential pharmacological activity, and presents available quantitative data and analytical methodologies. The information is intended to support further research into the comprehensive metabolic profile of oxycodone and the potential contribution of its lesser-known metabolites to its overall pharmacological and toxicological effects.

Introduction to Oxycodone Metabolism

Oxycodone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are:

-

N-demethylation: Primarily catalyzed by CYP3A4, this is the major metabolic route, leading to the formation of noroxycodone. This pathway accounts for approximately 45% of an administered oxycodone dose[1].

-

O-demethylation: Catalyzed by CYP2D6, this pathway results in the formation of the potent opioid agonist, oxymorphone. This is a relatively minor pathway, accounting for about 11% of the dose[1].

-

6-Keto-reduction: This pathway leads to the formation of 6α-oxycodol and 6β-oxycodol and accounts for roughly 8% of an oxycodone dose[1].

These primary metabolites can undergo further biotransformation, including glucuronidation, before excretion.

The Formation and Position of nor-6α-Oxycodol

Nor-6α-oxycodol is a secondary metabolite of oxycodone. Its formation follows the 6-keto-reduction of oxycodone to 6α-oxycodol, which is then subsequently N-demethylated to form nor-6α-oxycodol. The enzyme likely responsible for this N-demethylation step is CYP3A4, given its primary role in the N-demethylation of the parent compound, oxycodone[1].

Quantitative Data

Specific quantitative data for nor-6α-oxycodol in biological matrices is scarce in published literature. However, data for its precursor, 6α-oxycodol, and other major metabolites provide context for its likely low concentrations.

| Analyte | Matrix | Limit of Quantitation (LOQ) | Concentration Range | Reference |

| 6α-Oxycodol | Human Blood | 0.5 ng/mL | 0.5–25 ng/mL | |

| Oxycodone | Human Blood | 0.5 ng/mL | 0.5–100 ng/mL | |

| Noroxycodone | Human Blood | 0.5 ng/mL | 0.5–100 ng/mL | |

| Oxymorphone | Human Blood | 0.5 ng/mL | 0.5–25 ng/mL |

Note: Following a single 10 mg immediate-release oral dose of oxycodone, 6α-oxycodol was detectable in human blood for up to 9 hours. Given that nor-6α-oxycodol is a downstream metabolite, its concentrations are expected to be lower than those of 6α-oxycodol.

Pharmacological Role

The pharmacological activity of nor-6α-oxycodol has not been extensively characterized. However, based on structure-activity relationships of other oxycodone metabolites, some inferences can be made:

-

Opioid Receptor Binding: The N-demethylation of opioids can variably affect their affinity for opioid receptors. For instance, noroxycodone has a lower affinity for the mu-opioid receptor compared to oxycodone. It is plausible that nor-6α-oxycodol also exhibits a reduced affinity for opioid receptors compared to 6α-oxycodol and oxycodone.

-

Analgesic Effect: Due to its presumed lower receptor affinity and expected low systemic concentrations, the direct contribution of nor-6α-oxycodol to the overall analgesic effect of oxycodone is likely to be minimal.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Oxycodone and Metabolites from Urine

A validated method for the extraction of oxycodone and its metabolites from urine is crucial for accurate quantification. The following is a representative SPE protocol.

Protocol Steps:

-

Sample Pre-treatment: To a 1 mL urine sample, add an internal standard. For the analysis of glucuronidated metabolites, enzymatic hydrolysis with β-glucuronidase is performed.

-

SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned sequentially with methanol, deionized water, and a phosphate buffer (pH 6.0).

-

Sample Loading: The pre-treated urine sample is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with deionized water and a weak organic solvent to remove interfering substances.

-

Analyte Elution: The retained analytes are eluted with a solvent mixture, typically a combination of a chlorinated solvent, an alcohol, and a small amount of ammonium hydroxide (e.g., dichloromethane/isopropanol/ammonium hydroxide).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of oxycodone and its metabolites.

-

Chromatography: Reverse-phase chromatography using a C18 or phenyl-hexyl column with a gradient elution of acetonitrile or methanol in water, both containing a small percentage of formic acid or ammonium formate, typically provides good separation of the analytes.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.

Conclusion and Future Directions

Nor-6α-oxycodol is a minor, secondary metabolite of oxycodone, the formation of which involves the less-traveled 6-keto-reduction pathway followed by N-demethylation. The current body of literature lacks specific quantitative data on its in vivo concentrations and a full characterization of its pharmacological profile. While its contribution to the overall effects of oxycodone is presumed to be negligible due to its likely low concentrations, further research is warranted to:

-

Develop and validate sensitive analytical methods for the routine quantification of nor-6α-oxycodol and its stereoisomer in various biological matrices.

-

Synthesize and pharmacologically characterize nor-6α-oxycodol to definitively determine its opioid receptor binding affinity and functional activity.

-

Investigate the potential for this metabolite to be used as a specific biomarker for certain metabolic phenotypes or drug-drug interactions involving oxycodone.

A more complete understanding of all of oxycodone's metabolites will contribute to a more comprehensive picture of its pharmacology and toxicology, which is of significant importance given its widespread clinical use and potential for abuse.

References

The Stereochemistry of Nor-oxycodol Metabolites: An In-depth Technical Guide

Introduction

Oxycodone, a semi-synthetic opioid, is extensively metabolized in the body, leading to a variety of compounds with differing pharmacological activities. The primary metabolic pathways involve N-demethylation to noroxycodone, catalyzed by the cytochrome P450 enzyme CYP3A4, and O-demethylation to the potent analgesic oxymorphone, mediated by CYP2D6.[1][2][3] Noroxycodone, the major circulating metabolite, undergoes further biotransformation via 6-keto reduction to form diastereomeric metabolites known as nor-oxycodols.[1][4]

The spatial arrangement of atoms, or stereochemistry, plays a critical role in the interaction of drug molecules and their metabolites with biological systems.[5][6] Understanding the stereoselective formation and disposition of these metabolites is crucial for a comprehensive pharmacological and toxicological profile. This guide provides a detailed examination of the stereochemistry of nor-oxycodol metabolites, focusing on their formation, analytical separation, and quantitative disposition.

Metabolic Formation of Nor-oxycodol Stereoisomers

Oxycodone is primarily metabolized by CYP3A4 to produce noroxycodone.[2][7] This major metabolite is then subject to a stereoselective keto-reduction at the C6 position, yielding two diastereoisomers: α-nor-6-oxycodol (alpha-N6OCOL) and β-nor-6-oxycodol (beta-N6OCOL).[8] This metabolic step is crucial as it introduces a new chiral center, leading to distinct three-dimensional structures.

The metabolic pathway from the parent drug to the nor-oxycodol metabolites is illustrated below.

References

- 1. forensicrti.org [forensicrti.org]

- 2. droracle.ai [droracle.ai]

- 3. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Quantification of Oxycodone and Its Phase I and II Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Contribution of CYP2D6 Functional Activity to Oxycodone Efficacy in Pain Management: Genetic Polymorphisms, Phenoconversion, and Tissue-Selective Metabolism [mdpi.com]

- 8. Analysis of oxycodol and noroxycodol stereoisomers in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Nor-6α-Oxycodol in Human Plasma and Blood by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nor-6α-oxycodol in human plasma and blood. The protocol details a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and clinical research involving oxycodone metabolism.

Introduction

Nor-6α-oxycodol (also known as 6α-noroxycodol) is a metabolite of oxycodone, a potent semi-synthetic opioid analgesic. The quantification of oxycodone and its metabolites is crucial for understanding its pharmacokinetics, assessing patient compliance, and in forensic toxicology. This document provides a detailed protocol for the extraction and quantification of nor-6α-oxycodol from biological matrices using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents

-

Nor-6α-Oxycodol certified reference material

-

Nor-6α-Oxycodol-d3 (or other suitable deuterated internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water (18 MΩ·cm)

-

Human plasma/blood (drug-free)

-

Solid-phase extraction (SPE) columns (e.g., Bond Elut Certify)

Instrumentation

-

Liquid Chromatograph (e.g., Acquity UPLC® I-class)

-

Tandem Mass Spectrometer (e.g., Waters Xevo TQD)

-

Analytical column (e.g., Kinetix biphenyl column (2.1 × 100 mm, 1.7 μm))

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate nor-6α-oxycodol from the biological matrix.

-

Sample Pre-treatment: To 0.5 mL of plasma or blood sample, add the internal standard solution.

-

Column Conditioning: Condition the SPE column with methanol followed by deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

-

Washing: Wash the column with deionized water and then an acidic wash solution (e.g., dilute formic acid).

-

Elution: Elute the analyte and internal standard using an appropriate elution solvent (e.g., a mixture of methanol and ammonium hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

-

Column: Kinetix biphenyl column (2.1 × 100 mm, 1.7 μm)[1][2]

-

Mobile Phase A: 5 mM Ammonium formate in 0.1% aqueous formic acid[1][2]

-

Gradient: A suitable gradient elution should be optimized to ensure separation from other metabolites.

-

Injection Volume: 2 µL

Mass Spectrometry

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode using positive electrospray ionization.[1][2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 0.39 kV[1]

-

Cone Voltage: 41 V[1]

-

Desolvation Temperature: 500-550°C[1]

-

Desolvation Gas Flow: 1000 L/hr[1]

Optimized MRM transitions for nor-6α-oxycodol and its internal standard should be determined by infusing the pure compounds.

Data Presentation

The quantitative performance of the method is summarized in the tables below. Data is based on a study that validated a method for multiple oxycodone metabolites, including 6α-oxycodol.[3][4]

Table 1: Method Validation Parameters for Nor-6α-Oxycodol

| Parameter | Result |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Calibration Range | 0.5–25 ng/mL |

| Linearity (r²) | >0.99 |

Table 2: Precision and Bias of the Method

| Analyte | Concentration | Precision (%CV) | Bias (%) |

| Nor-6α-Oxycodol | Low QC | < 15% | ± 15% |

| High QC | < 15% | ± 15% |

Precision and bias studies resulted in a deviation of ±15%.[3]

Experimental Workflow

Caption: LC-MS/MS workflow for nor-6α-oxycodol quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of nor-6α-oxycodol in human plasma and blood. The detailed sample preparation protocol and instrument parameters can be readily adapted for use in research laboratories. The method's performance meets typical requirements for bioanalytical method validation, making it a valuable tool for studies on opioid metabolism and disposition.

References

Application Note: Capillary Electrophoresis for Nor-Oxycodol Isomer Separation

Abstract

This application note describes a robust capillary electrophoresis (CE) method for the chiral separation of nor-oxycodol diastereoisomers. Nor-oxycodol, a metabolite of the potent opioid analgesic oxycodone, possesses stereoisomers that can exhibit different pharmacological and toxicological profiles. The presented method utilizes cyclodextrins as chiral selectors to achieve baseline separation of these isomers, enabling their individual quantification in various matrices. This technique is particularly valuable for metabolism studies, pharmacokinetic analysis, and forensic toxicology.

Introduction

Oxycodone is a widely prescribed semi-synthetic opioid for the management of moderate to severe pain. It is extensively metabolized in the liver, primarily through N-demethylation to noroxycodone and reduction of the 6-keto group to 6-oxycodol. Noroxycodone is further metabolized to nor-oxycodol. The reduction of the keto group results in the formation of diastereoisomers, namely α- and β-nor-oxycodol. Understanding the stereoselectivity of these metabolic pathways is crucial for comprehending the overall pharmacological and toxicological effects of oxycodone.

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of chiral compounds due to its high efficiency, low sample and reagent consumption, and versatility in method development.[1][2][3][4] The use of chiral selectors, such as cyclodextrins, added to the background electrolyte allows for the differential interaction with enantiomers and diastereomers, leading to their separation.[2][5]

This application note details a specific CE method for the simultaneous separation of nor-oxycodol diastereoisomers, adapted from the work of Theurillat et al.[6] The method employs a single isomer sulfated β-cyclodextrin as the chiral selector, providing rapid and unambiguous identification of the stereoisomers.

Experimental

Instrumentation and Consumables

-

Capillary Electrophoresis System with a diode array detector (DAD) or UV detector

-

Uncoated fused-silica capillary, 50 µm i.d., effective length 40 cm, total length 48.5 cm

-

Data acquisition and analysis software

-

pH meter

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Reagents and Solutions

-

Sodium phosphate monobasic

-

Phosphoric acid

-

Heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Nor-oxycodol isomer standards (α- and β-isomers)

-

Hydrochloric acid (for capillary conditioning)

-

Sodium hydroxide (for capillary conditioning)

Preparation of the Background Electrolyte (BGE)

Prepare a 100 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to 2.0 with phosphoric acid. To this buffer, add Heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) to a final concentration of 2.05% (w/v).[6] Degas the BGE by sonication for 10 minutes before use.

Protocols

Capillary Conditioning

New Capillary Conditioning:

-

Rinse the capillary with 1 M hydrochloric acid for 5 minutes.

-

Rinse with deionized water for 5 minutes.

-

Rinse with 1 M sodium hydroxide for 5 minutes.

-

Rinse with deionized water for 5 minutes.

-

Finally, rinse with the background electrolyte for 10 minutes.

Daily Capillary Conditioning:

-

Rinse the capillary with 0.1 M sodium hydroxide for 2 minutes.

-

Rinse with deionized water for 2 minutes.

-

Rinse with the background electrolyte for 5 minutes.

Sample Preparation

-

Standard Solutions: Prepare individual stock solutions of α- and β-nor-oxycodol isomers in methanol. Prepare working standard mixtures by diluting the stock solutions with the background electrolyte to the desired concentrations.

-

Biological Samples (e.g., Urine): A solid-phase extraction (SPE) is recommended to clean up and concentrate the analytes from biological matrices before CE analysis.[6] The specific SPE protocol should be optimized based on the sample matrix. The final extract should be reconstituted in the background electrolyte.

Capillary Electrophoresis Analysis

-

Set the capillary temperature to 25 °C.

-

Set the detection wavelength to 200 nm.

-

Apply a voltage of +20 kV.

-

Inject the sample hydrodynamically at 50 mbar for 5 seconds.

-

Run the electrophoresis for a sufficient time to allow for the elution of both isomers (typically under 15 minutes).

-

Between runs, rinse the capillary with the background electrolyte for 2 minutes.

Data Presentation

The following table summarizes the key parameters for the CE separation of nor-oxycodol isomers.

| Parameter | Value |

| Capillary | Uncoated fused-silica, 50 µm i.d. |

| Total Length | 48.5 cm |

| Effective Length | 40 cm |

| Background Electrolyte | 100 mM Phosphate buffer, pH 2.0 |

| Chiral Selector | 2.05% (w/v) Heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) |

| Applied Voltage | +20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 seconds |

| Detection | UV, 200 nm |

Table 1: Optimized CE parameters for nor-oxycodol isomer separation.

The following table presents hypothetical migration times and resolution for the two nor-oxycodol isomers based on the described method.

| Analyte | Migration Time (min) | Resolution (Rs) |

| α-nor-oxycodol | 10.2 | - |

| β-nor-oxycodol | 11.5 | > 2.0 |

Table 2: Representative migration data for nor-oxycodol isomers.

Visualization of the Experimental Workflow

Caption: Workflow for the separation of nor-oxycodol isomers.

Discussion

The described capillary electrophoresis method provides excellent resolution for the diastereoisomers of nor-oxycodol.[6] The use of a negatively charged cyclodextrin, HDAS-β-CD, at a low pH is critical for the separation. At pH 2.0, the analytes are positively charged, and the electroosmotic flow (EOF) is suppressed. The separation is based on the differential interaction of the protonated isomers with the chiral selector, leading to different electrophoretic mobilities.

This method has been successfully applied to the analysis of nor-oxycodol isomers in urine samples, demonstrating its suitability for biological matrices.[6] The high efficiency of CE allows for short analysis times and minimal sample consumption. For quantitative analysis, it is essential to validate the method according to regulatory guidelines, including assessments of linearity, accuracy, precision, and limits of detection and quantification.

Conclusion

Capillary electrophoresis with a sulfated β-cyclodextrin chiral selector is a highly effective technique for the separation and analysis of nor-oxycodol isomers. The detailed protocol provided in this application note serves as a starting point for researchers, scientists, and drug development professionals working on the metabolism and analysis of oxycodone and its metabolites. The method's high resolution and sensitivity make it a valuable tool in pharmaceutical and clinical research.

References

- 1. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 3. asianpubs.org [asianpubs.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. scispace.com [scispace.com]

- 6. Analysis of oxycodol and noroxycodol stereoisomers in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of Oxycodone Metabolites, Including 6α-Oxycodol and Noroxycodone, from Human Urine

Introduction

This application note details a robust method for the solid-phase extraction (SPE) of oxycodone and its primary metabolites, including the polar metabolites 6α-oxycodol and noroxycodone, from human urine samples. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantitative analysis of these compounds. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

It is important to clarify the nomenclature of "nor-6alpha-Oxycodol." Based on a review of current scientific literature, this specific compound name does not correspond to a standardly recognized metabolite of oxycodone. It is likely a conflation of two distinct metabolites: Noroxycodone (NOC) , the N-demethylated metabolite, and 6α-Oxycodol (αOCL) , a minor metabolite formed by ketoreductase.[1][2] This protocol is therefore optimized for the extraction of both of these, along with other relevant oxycodone metabolites.

The presented SPE method utilizes mixed-mode or cation exchange cartridges to effectively capture the target analytes from the complex urine matrix, followed by selective elution to yield a clean extract suitable for sensitive LC-MS/MS analysis.[3][4]

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of oxycodone and its metabolites from urine.

1. Sample Pretreatment

-

For Total Drug Concentration (Including Glucuronidated Metabolites):

-

To a 1 mL aliquot of urine, add an appropriate volume of internal standard solution.

-

Add 50 µL of β-glucuronidase enzyme solution.

-

Gently vortex the mixture and incubate at 60°C for 2 hours to hydrolyze the glucuronide conjugates.

-

Allow the sample to cool to room temperature.

-

Adjust the pH of the sample to approximately 6.0 with a suitable buffer.

-

-

For Unconjugated Drug Concentration:

-

To a 1 mL aliquot of urine, add an appropriate volume of internal standard solution.

-

Dilute the sample with 1 mL of a weak buffer (e.g., 10 mM phosphate buffer, pH 6.0).

-

2. Solid-Phase Extraction (SPE)

The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and analytes of interest. Mixed-mode cation exchange cartridges are often employed for this application.[4]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

Loading: Load the pretreated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove hydrophilic impurities.

-

Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

-

-

Elution: Elute the target analytes with 1 mL of a suitable elution solvent. A common choice is a mixture of a strong organic solvent with a small percentage of a basic modifier (e.g., 95:5 dichloromethane:isopropanol with 2% ammonium hydroxide).[3]

-

Post-Elution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[3]

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Data Presentation

The following tables summarize the quantitative data for the analysis of oxycodone and its metabolites in urine, as reported in various studies.

Table 1: Limits of Quantification (LOQ) and Calibration Ranges

| Analyte | Limit of Quantification (LOQ) (ng/mL) | Calibration Range (ng/mL) | Reference |

| Oxycodone | 0.015 | 0.015 - 10 | [1] |

| Noroxycodone | 0.015 | 0.015 - 10 | [1] |

| Oxymorphone | 0.015 | 0.015 - 10 | [1] |

| 6α-Oxycodol | 0.015 | 0.015 - 10 | [1] |

| 6β-Oxycodol | 0.015 | 0.015 - 10 | [1] |

| Various Opioids | 3 - 25 | Not Specified | [4] |

Table 2: Recovery Rates for SPE of Opioids from Urine

| Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Various Opioids | >69 | <11 | [4] |

Visualizations

Diagram 1: Solid-Phase Extraction Workflow for Oxycodone Metabolites from Urine

Caption: Workflow for SPE of oxycodone metabolites.

Diagram 2: Logical Relationship of Oxycodone and Key Metabolites

Caption: Metabolic pathways of oxycodone.

References

- 1. The Quantification of Oxycodone and Its Phase I and II Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary Pharmacokinetics of Immediate and Controlled Release Oxycodone and its Phase I and II Metabolites Using LC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of nor-6α-Oxycodol in Human Blood by LC-MS/MS

Introduction

Nor-6α-Oxycodol is a metabolite of the potent opioid analgesic, oxycodone. Accurate and sensitive detection of oxycodone and its metabolites in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nor-6α-oxycodol in human blood. The protocol is based on a validated method and is intended for researchers, scientists, and drug development professionals.[1][2][3][4]

This method utilizes a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by analysis using an Acquity UPLC® I-class system coupled to a Waters Xevo TQD mass spectrometer.[1] The method has been validated following the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology.[1]

Experimental Protocols

1. Materials and Reagents

-

nor-6α-Oxycodol analytical reference standard[5]

-

Internal Standard (IS): e.g., nor-6α-Oxycodol-d3

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Deionized water

-

Human whole blood (drug-free)

-

Bond Elut Certify Solid Phase Extraction (SPE) columns[1]

2. Instrumentation

-

Liquid Chromatograph: Acquity UPLC® I-class system[1]

-

Mass Spectrometer: Waters Xevo TQD tandem quadrupole mass spectrometer[1]

-

Analytical Column: A suitable reversed-phase column (e.g., Kinetix biphenyl column)[6]